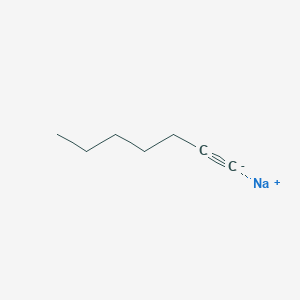
sodium;hept-1-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium hept-1-yne can be synthesized through several methods, with one of the most common being the reaction of a hexyl halide with sodium acetylide. This reaction is an example of an acetylide anion reaction, where the sodium acetylide acts as a nucleophile, displacing the halide ion from the hexyl halide to form hept-1-yne .
Another method involves the dehydrohalogenation of vicinal dihalides. In this process, a vicinal dihalide undergoes a double elimination reaction in the presence of a strong base such as sodium amide (NaNH₂) to produce the alkyne .
Industrial Production Methods
Industrial production of sodium hept-1-yne typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. The reaction conditions are optimized to ensure high yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Sodium hept-1-yne undergoes various chemical reactions typical of alkynes, including:
Addition Reactions: The triple bond in sodium hept-1-yne can undergo addition reactions with halogens (e.g., chlorine, bromine) to form dihalogenated alkanes.
Hydrogenation: Sodium hept-1-yne can be hydrogenated to form heptane in the presence of a suitable catalyst.
Oxidation and Reduction: It can undergo oxidation to form carboxylic acids or reduction to form alkenes or alkanes.
Common Reagents and Conditions
Halogens: Used in addition reactions to form dihalogenated products.
Hydrogen Gas: Used in hydrogenation reactions with catalysts such as palladium or platinum.
Strong Bases: Such as sodium amide (NaNH₂) for dehydrohalogenation reactions.
Major Products
Dihalogenated Alkanes: Formed from addition reactions with halogens.
Heptane: Formed from hydrogenation reactions.
Carboxylic Acids: Formed from oxidation reactions.
Scientific Research Applications
Sodium hept-1-yne has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Pharmaceuticals: It serves as an intermediate in the production of various pharmaceutical compounds.
Material Science: Sodium hept-1-yne is used in the development of new materials, including polymers and advanced composites.
Catalysis: It is employed in catalytic processes to study the reactivity of alkynes and develop new catalytic systems.
Mechanism of Action
The mechanism of action of sodium hept-1-yne involves its reactivity as a terminal alkyne. The triple bond in sodium hept-1-yne is highly reactive and can participate in various nucleophilic and electrophilic addition reactions. The acetylide anion formed from sodium hept-1-yne is a strong nucleophile and can displace halide ions from alkyl halides, forming new carbon-carbon bonds .
Comparison with Similar Compounds
Sodium hept-1-yne can be compared with other terminal alkynes such as:
Sodium acetylene (C₂H₂Na): Similar in reactivity but with a shorter carbon chain.
Sodium but-1-yne (C₄H₅Na): Also a terminal alkyne with similar reactivity but a different carbon chain length.
Sodium hex-1-yne (C₆H₉Na): Another terminal alkyne with properties similar to sodium hept-1-yne but with a different carbon chain length.
The uniqueness of sodium hept-1-yne lies in its specific carbon chain length, which imparts distinct physical and chemical properties compared to other terminal alkynes .
Properties
CAS No. |
74198-05-3 |
|---|---|
Molecular Formula |
C7H11Na |
Molecular Weight |
118.15 g/mol |
IUPAC Name |
sodium;hept-1-yne |
InChI |
InChI=1S/C7H11.Na/c1-3-5-7-6-4-2;/h3,5-7H2,1H3;/q-1;+1 |
InChI Key |
QCYUWODOYCQGKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#[C-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















